molecular formula C28H44N2 B056391 3,6-Bis(decyl)phthalonitrile CAS No. 119931-48-5

3,6-Bis(decyl)phthalonitrile

Cat. No.: B056391
CAS No.: 119931-48-5
M. Wt: 408.7 g/mol
InChI Key: DSZGQEHPKNNPFU-UHFFFAOYSA-N
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Description

3,6-Bis(decyl)phthalonitrile is an organic compound with the molecular formula C28H44N2 and a molecular weight of 408.66 g/mol . It is a derivative of phthalonitrile, characterized by the presence of two decyl groups attached to the 3 and 6 positions of the phthalonitrile ring. This compound is known for its applications in various fields, including materials science and electronics.

Preparation Methods

The synthesis of 3,6-Bis(decyl)phthalonitrile typically involves a multi-step reaction starting from 3,6-dihydroxyphthalonitrile . The synthetic route includes the following steps:

    Step 1: The reaction of 3,6-dihydroxyphthalonitrile with decyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate this compound.

    Step 2: Purification of the product through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Bis(decyl)phthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Scientific Research Applications

3,6-Bis(decyl)phthalonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Bis(decyl)phthalonitrile involves its interaction with molecular targets through its nitrile groups. The nitrile groups can undergo nucleophilic addition reactions, forming intermediates such as amidines and isoindolines . These intermediates can further react to form complex structures, contributing to the compound’s unique properties and applications.

Comparison with Similar Compounds

3,6-Bis(decyl)phthalonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

Properties

IUPAC Name

3,6-didecylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZGQEHPKNNPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397415
Record name 3,6-BIS(DECYL)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119931-48-5
Record name 3,6-BIS(DECYL)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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